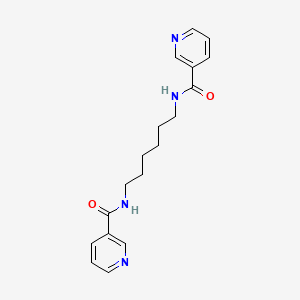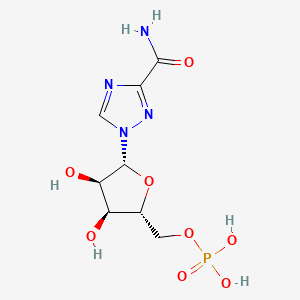
リバビリン一リン酸
概要
説明
Synthesis Analysis
Ribavirin monophosphate synthesis involves converting ribavirin to its monophosphate form, which is crucial for its antiviral activity. A notable method includes the synthesis and characterization of a ribavirin-3',5'-phosphate pentadecamer, highlighting the chemical strategies used to achieve this transformation (Dawson et al., 1990).
Molecular Structure Analysis
The molecular structure of ribavirin monophosphate plays a key role in its antiviral mechanism. Studies such as those by Derudas et al. (2008) on the phosphoramidate ProTide approach to ribavirin provide insights into its structural modifications and how these affect its function and efficiency in antiviral activities (Derudas et al., 2008).
Chemical Reactions and Properties
Ribavirin monophosphate undergoes various chemical reactions, including phosphorylation to become active within cells. This activation process is critical for its incorporation into viral RNA, leading to the inhibition of viral replication. Eriksson et al. (1977) discussed the selective inhibition of influenza virus RNA polymerase by ribavirin triphosphate, a reaction crucial for understanding ribavirin monophosphate's mode of action (Eriksson et al., 1977).
Physical Properties Analysis
The physical properties of ribavirin monophosphate, such as solubility, stability, and form, are essential for its biological activity and efficacy as an antiviral agent. Studies on its synthesis, characterization, and degradation provide valuable information on these aspects, although specific studies focusing solely on its physical properties are rare in the context of available research.
Chemical Properties Analysis
The chemical properties of ribavirin monophosphate, including its reactivity, interaction with enzymes, and inhibition mechanisms, are central to its antiviral action. The compound's ability to inhibit viral RNA-dependent RNA polymerase and other enzymes involved in viral replication is well-documented. For example, the study by Crotty et al. (2000) shows how ribavirin triphosphate can induce mutagenesis in viral RNA, a mechanism contributing to its broad-spectrum antiviral activity (Crotty et al., 2000).
科学的研究の応用
広域スペクトル抗ウイルス活性
リバビリンは、多くのRNAウイルスおよびDNAウイルスに対して広域スペクトル活性を有するユニークなグアノシンアナログです . ポリオウイルスやインフルエンザウイルスなど、幅広い感染性因子に対して使用されてきました .
細胞およびウイルス遺伝子発現の摂動
リバビリンは、その変異特性に加えて、細胞およびウイルス遺伝子発現の広範な摂動をもたらします . これは、細胞とウイルスの正常な機能を妨げ、ウイルスの複製を阻害する可能性があることを意味します。
イノシン一リン酸脱水素酵素(IMPDH)の阻害
リバビリンは、比較的低い濃度でもIMPDHを阻害することが観察されています . これにより、細胞内ヌクレオチド濃度のバランスに著しい変化が生じます .
C型肝炎ウイルス(HCV)感染症の治療
リバビリンは、IFN-αと共に、HCV治療における主要な治療薬でした . HCV療法におけるリバビリンの使用は減少していますが、選択されたインターフェロンフリーの直接作用型抗ウイルス治療と併用して推奨され続けています .
SARS-CoV-2に対する抗ウイルス活性
リバビリンは、SARS-CoV-2感染後にVero E6細胞において抗ウイルス活性を示しました . 治療後48時間で、mRNAおよびタンパク質レベルの両方でTMPRSS2の発現を減少させることが示されました .
TMPRSS2およびACE2発現の下方制御
リバビリンは、TMPRSS2およびACE2発現の影響を妨げることが示されています . これは、SARS-CoV-2が宿主細胞に侵入することを潜在的に阻害し、このウイルスに対する抗ウイルス活性の可能なメカニズムを提供する可能性があります。
肝臓特異的リバビリン負荷ナノ粒子の開発
肝臓特異的リバビリン負荷ナノ粒子の開発に関する研究が行われています . これは、リバビリンの肝臓への送達を強化し、C型肝炎などの肝臓疾患の治療における効果を高める可能性があります。
将来の潜在的な用途
リバビリンは、その広域スペクトル抗ウイルス活性と細胞およびウイルス遺伝子発現を摂動する能力を考えると、幅広いウイルス感染症に対する使用の可能性を秘めています . これらの潜在的な用途を完全に調査するためには、さらなる研究が必要です。
作用機序
Target of Action
Ribavirin monophosphate primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine monophosphate (GMP), a precursor to guanosine triphosphate (GTP), which is essential for RNA and DNA synthesis .
Mode of Action
Ribavirin monophosphate inhibits the activity of IMPDH, thereby depleting intracellular pools of GTP . This inhibition interferes with the synthesis of viral mRNA, blocking viral RNA synthesis and viral mRNA capping . It also affects the intracellular GTP concentration, which presumably inhibits viral RNA synthesis or DNA synthesis in proliferating lymphocytes .
Biochemical Pathways
The inhibition of IMPDH by ribavirin monophosphate leads to a decrease in the intracellular concentration of GTP . This decrease potentially diminishes viral protein synthesis and limits replication of viral genomes . Furthermore, ribavirin monophosphate exerts extensive perturbation of cellular and viral gene expression .
Pharmacokinetics
Upon cellular entry, ribavirin is activated by intracellular phosphorylation into mono-, di- and triphosphates . In vitro studies have shown that polyphosphorylation irreversibly entraps the ribavirin in the erythrocytes, resulting in intracellular levels in excess of 550 μM, as compared with plasma concentrations of 15 μM . Ribavirin shows rapid absorption and distribution phases and a long terminal clearance phase . The volume of distribution is high (several 1000 L) .
Result of Action
The inhibition of IMPDH and the subsequent depletion of GTP pools lead to a decrease in viral protein synthesis and limit the replication of viral genomes . This results in a broad-spectrum activity against several RNA and DNA viruses . Ribavirin monophosphate also exerts extensive perturbation of cellular and viral gene expression .
Action Environment
The impact of ribavirin monophosphate on divergent cellular and viral pathways may be concentration-dependent . Environmental factors such as the concentration of the drug in the body and the presence of other antiviral agents can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is used in the treatment of respiratory syncytial virus (RSV) in high-risk patients, including patients who have undergone hematopoietic stem cell transplantation, to reduce mortality from RSV pneumonia .
将来の方向性
In the present era of new potent direct-acting antiviral agents (DAAs), a place is still devoted to the drug . Ribavirin associated with sofosbuvir alone is efficient in the treatment of most cases of G2 infected patients . All options currently available for the last difficult-to-treat cirrhotic G3 patients contain ribavirin . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients .
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWIOXKHTFOULX-AFCXAGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193928 | |
| Record name | Ribavirin-5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40925-28-8 | |
| Record name | Ribavirin monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribavirin-5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040925288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribavirin monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ribavirin-5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIBAVIRIN 5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FVV27P11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



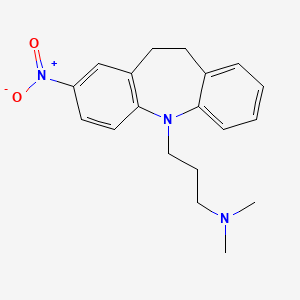

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)

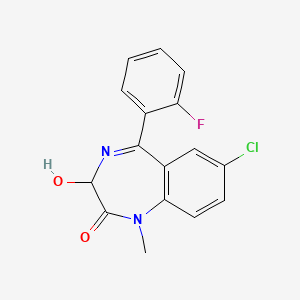




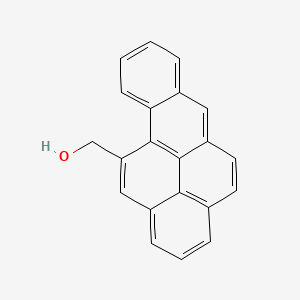
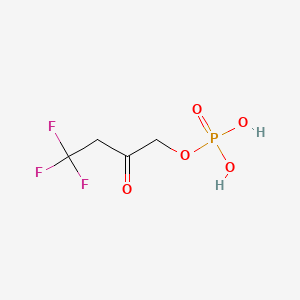
![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)
